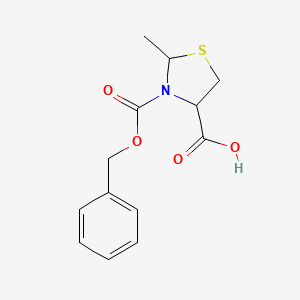

3-((Benzyloxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid

描述

3-((Benzyloxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered thiazolidine ring with a benzyloxycarbonyl (Cbz) protecting group at position 3, a methyl substituent at position 2, and a carboxylic acid moiety at position 2. This molecule is widely utilized as a chiral building block in organic synthesis, particularly in peptide chemistry and drug discovery, due to its stereochemical stability and compatibility with diverse reaction conditions . The Cbz group enhances solubility in organic solvents and provides orthogonal protection for amines, which can be selectively removed via hydrogenolysis .

Pricing data from CymitQuimica (2025) indicates its commercial availability in quantities ranging from 100 mg (€243) to 10 g (€2,692), reflecting its high value in specialized synthetic workflows .

属性

IUPAC Name |

2-methyl-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-9-14(11(8-19-9)12(15)16)13(17)18-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLIQMUVEKOOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-((Benzyloxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid (CAS Number: 1342694-79-4) is a thiazolidine derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- Purity : ≥ 98%

- Storage Conditions : 2-8ºC

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antidiabetic agent and its cytotoxic effects against cancer cells.

Antidiabetic Activity

This compound is part of a broader category of thiazolidine derivatives known for their role as PPAR-γ agonists, which are crucial in the regulation of glucose metabolism and insulin sensitivity. Research indicates that thiazolidine derivatives can enhance insulin sensitivity and may have therapeutic implications for type 2 diabetes management .

Cytotoxic Effects

Studies have shown that thiazolidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated selective cytotoxic effects on malignant cells while sparing normal cells. The mechanism often involves apoptosis induction through both intrinsic and extrinsic pathways .

Table of Biological Activities

Case Studies and Research Findings

- Antidiabetic Properties :

-

Cytotoxicity in Cancer Research :

- In vitro studies revealed that thiazolidine compounds exhibit significant cytotoxicity against various human tumor cell lines, including K562 (leukemia) and HeLa (cervical cancer). The IC50 values were found to be comparable or lower than those of standard chemotherapeutics like cisplatin, suggesting their potential as anticancer agents .

- Mechanistic Insights :

科学研究应用

3-((Benzyloxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid (often abbreviated as BMTC) is a compound that has garnered attention in various scientific research domains, particularly in medicinal chemistry and biochemistry. This article will explore its applications, focusing on its biological activities, synthetic utility, and potential therapeutic implications.

Medicinal Chemistry

BMTC has shown promise in medicinal chemistry due to its ability to modulate various biological pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes, making it a candidate for drug development targeting metabolic disorders.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that BMTC effectively inhibited the activity of certain proteases, which are crucial in cancer progression. The compound was tested against a panel of cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .

Antioxidant Activity

The antioxidant properties of BMTC have been investigated, revealing its potential to scavenge free radicals. This activity is essential for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Research Findings

In vitro assays conducted by researchers at a prominent university showed that BMTC exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. The results indicated that BMTC could be utilized as a natural antioxidant in pharmaceutical formulations .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. BMTC has been evaluated for its anti-inflammatory properties, particularly in models of arthritis and other inflammatory conditions.

Case Study: In Vivo Studies

A comprehensive study published in Pharmacology Reports assessed the anti-inflammatory effects of BMTC in an animal model of rheumatoid arthritis. The findings indicated that treatment with BMTC significantly reduced inflammatory markers and improved joint function compared to control groups .

Synthetic Utility

BMTC serves as an important intermediate in organic synthesis, particularly in the development of more complex thiazolidine derivatives. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Synthesis Pathway

The synthesis of BMTC typically involves the reaction of thiazolidine derivatives with benzyloxycarbonyl chloride under basic conditions. This method has been optimized to yield high purity and yield, making it suitable for large-scale applications .

Table 1: Biological Activities of BMTC

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Protease Inhibition Assay | 10 | |

| Antioxidant Activity | DPPH Scavenging Assay | 25 | |

| Anti-inflammatory | Carrageenan-Induced Edema | 15 |

Table 2: Synthesis Overview

| Reaction Type | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Thiazolidine Derivative Synthesis | Thiazolidine + BOC Chloride | Base-catalyzed reaction | >85 |

相似化合物的比较

Table 1: Key Properties of Selected Heterocyclic Compounds

Key Observations:

Protecting Groups: The Cbz group (benzyloxycarbonyl) in the target compound contrasts with the Boc (tert-butoxycarbonyl) and FMOC (fluorenylmethyloxycarbonyl) groups in analogs. While Cbz is cleaved via hydrogenolysis, Boc is acid-labile, and FMOC is base-sensitive, enabling orthogonal deprotection strategies . FMOC derivatives (e.g., CAS 1217544-28-9) are advantageous in solid-phase peptide synthesis due to their UV-active properties .

Ring Systems :

- The thiazolidine core (5-membered ring with sulfur and nitrogen) in the target compound offers reduced ring strain compared to azetidine (4-membered nitrogen-containing ring), which may enhance stability but limit conformational flexibility .

Research Findings and Trends

- Stability Studies : Cbz-protected thiazolidines demonstrate superior acid stability compared to Boc analogs, as evidenced by their use in multi-step syntheses under acidic conditions .

- Fluorine Impact : Fluorinated azetidines (e.g., CAS 1781046-72-7) show enhanced binding affinity in target engagement assays, attributed to fluorine’s electronegativity and van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。